FABP4 Binding Affinity: Head-to-Head Comparison with Monochloro Analog 1-[(4-chlorophenyl)methyl]-4-hydroxypyridin-2-one
The target compound inhibits human FABP4 with an IC50 of 0.557 µM, compared to an IC50 of 7.8 µM for the 4-chlorobenzyl analog lacking the cinnamyl group [1][2]. This represents a 14-fold greater inhibitory potency, demonstrating that the combination of 2,4-dichlorobenzyl and cinnamyl substituents is essential for sub-micromolar target engagement [3].
| Evidence Dimension | FABP4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.557 µM (557 nM) |
| Comparator Or Baseline | 1-[(4-chlorophenyl)methyl]-4-hydroxypyridin-2-one (PDB 7FYE); IC50 = 7.8 µM |
| Quantified Difference | 14.0-fold improvement in potency |
| Conditions | Recombinant human FABP4 (E. coli expression); X-ray crystallography co-complex structures with ligand, IC50 determined by fluorescence-based displacement assay |
Why This Matters
Procurement of the 4-chlorobenzyl analog for FABP4-targeted studies would require >10-fold higher working concentration, increasing off-target risk and solvent compatibility issues; the target compound enables pharmacologically relevant experiments at sub-micromolar doses.
- [1] PDB ID 7FZV: Crystal Structure of human FABP4 in complex with 1-[(2,4-dichlorophenyl)methyl]-4-hydroxy-3-[(E)-3-phenylprop-2-enyl]pyridin-2-one. IC50=0.557 µM. RCSB Protein Data Bank. View Source
- [2] PDB ID 7FYE: Crystal Structure of human FABP4 in complex with 1-[(4-chlorophenyl)methyl]-4-hydroxypyridin-2-one. IC50=7.8 µM. Protein Data Bank Japan. View Source
- [3] Ehler, A., Bartelmus, C., Benz, J., Plitzko, I., & Rudolph, M.G. (2025). A high-resolution data set of fatty acid-binding protein structures. III. Unexpectedly high occurrence of wrong ligands. Acta Crystallographica Section D, 81(Pt 8), 451-464. View Source
